molecular formula C43H48F3N5O5 B1681108 Unii-G9Z22EU5FK CAS No. 512784-94-0

Unii-G9Z22EU5FK

Cat. No.: B1681108
CAS No.: 512784-94-0
M. Wt: 771.9 g/mol
InChI Key: GOQPVIZMGXUXOL-GRLAPFOSSA-N
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Description

Preparation Methods

The synthesis of SRX-251 involves multiple steps, starting with the preparation of key intermediates. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of specific molecular structures necessary for its activity as a vasopressin V1a receptor antagonist .

Chemical Reactions Analysis

SRX-251 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

SRX-251 exerts its effects by selectively binding to and antagonizing vasopressin V1a receptors. This action inhibits the physiological effects mediated by these receptors, such as vasoconstriction and water retention. The molecular targets and pathways involved include the vasopressin V1a receptor and associated signaling pathways .

Comparison with Similar Compounds

SRX-251 is unique in its high selectivity and affinity for vasopressin V1a receptors. Similar compounds include:

    SRX-246: Another vasopressin V1a receptor antagonist with similar properties.

    Relcovaptan: A non-peptide vasopressin V1a receptor antagonist used in the treatment of Raynaud’s phenomenon.

    Conivaptan: A dual vasopressin V1a and V2 receptor antagonist used in the treatment of hyponatremia.

Compared to these compounds, SRX-251 is distinguished by its specific application in treating primary dysmenorrhea and aggression, as well as its unique chemical structure .

Properties

CAS No.

512784-94-0

Molecular Formula

C43H48F3N5O5

Molecular Weight

771.9 g/mol

IUPAC Name

(2R)-N-methyl-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-4-(4-piperidin-1-ylpiperidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide

InChI

InChI=1S/C43H48F3N5O5/c1-47(28-31-14-11-17-33(26-31)43(44,45)46)40(53)36(27-38(52)49-24-20-34(21-25-49)48-22-9-4-10-23-48)50-35(19-18-30-12-5-2-6-13-30)39(41(50)54)51-37(29-56-42(51)55)32-15-7-3-8-16-32/h2-3,5-8,11-19,26,34-37,39H,4,9-10,20-25,27-29H2,1H3/b19-18+/t35-,36-,37-,39+/m1/s1

InChI Key

GOQPVIZMGXUXOL-GRLAPFOSSA-N

Isomeric SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7

SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRX 251;  SRX-251;  SRX251

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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